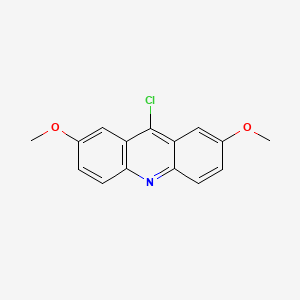

9-Chloro-2,7-dimethoxyacridine

Übersicht

Beschreibung

9-Chloro-2,7-dimethoxyacridine is a heterocyclic aromatic compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicine, biology, and chemistry. This compound, characterized by its chlorine and methoxy substituents, exhibits unique chemical properties that make it valuable for research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-2,7-dimethoxyacridine typically involves the chlorination of 2,7-dimethoxyacridine. One common method includes the reaction of 2,7-dimethoxyacridine with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 9-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 9-Chloro-2,7-dimethoxyacridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 9-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed:

Substitution Products: Various substituted acridines depending on the nucleophile used.

Oxidation and Reduction Products: Different oxidized or reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial and Anticancer Properties

Acridine derivatives, including 9-chloro-2,7-dimethoxyacridine, have been widely studied for their antimicrobial and anticancer activities. The compound's structure allows it to interact with biological targets effectively. Research indicates that acridines can function as antibiotics , antimalarials , and cytostatics . Specifically, 9-chloro derivatives have shown promise in inhibiting cancer cell proliferation and are considered potential candidates for drug development against various cancers due to their ability to induce apoptosis in malignant cells .

Fluorescent Probes

The incorporation of methoxy groups in the acridine structure enhances its photophysical properties, making it suitable for use as a fluorescent probe in biological imaging. These compounds can be utilized to visualize cellular processes or detect specific biomolecules through fluorescence microscopy techniques .

Photochemical Applications

Chemiluminescence

this compound is involved in chemiluminescent reactions. When oxidized in the presence of peroxides, it can produce electronically excited states that emit light. This property is exploited in various analytical applications, such as detecting reactive oxygen species or monitoring enzymatic reactions . The red shift of emission associated with methoxy substitutions is advantageous for enhancing signal detection in analytical chemistry.

Synthetic Applications

Precursor for Chemical Synthesis

The compound serves as a crucial precursor in the synthesis of other functionalized acridines through cross-coupling reactions like Suzuki-Miyaura and Kharasch-type reactions. These synthetic pathways allow for the development of new compounds with tailored properties for specific applications . The versatility of this compound facilitates the creation of multifunctionalizable scaffolds that can be further modified to enhance biological activity or photophysical properties.

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to intercalate DNA, disrupting replication processes and inducing cell death .

Case Study 2: Fluorescent Imaging

Research has shown that acridine derivatives can be employed as fluorescent markers for amyloid plaques in neurodegenerative diseases like Alzheimer’s. The incorporation of this compound into imaging agents has led to improved specificity and sensitivity in detecting pathological aggregates in vivo .

Summary Table of Applications

| Application Area | Specific Use Cases | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Effective against various cancer types |

| Photochemical Studies | Chemiluminescent probes | Useful in analytical chemistry |

| Synthetic Chemistry | Precursor for cross-coupling reactions | Enables diverse functionalization |

| Biological Imaging | Fluorescent markers for disease detection | Enhanced specificity for amyloid imaging |

Wirkmechanismus

The mechanism of action of 9-Chloro-2,7-dimethoxyacridine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property makes it a potential candidate for anticancer and antimicrobial therapies . Additionally, it can inhibit certain enzymes, further contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

- 9-Bromo-2,7-dimethoxyacridine

- 9-Fluoro-2,7-dimethoxyacridine

- 9-Amino-2,7-dimethoxyacridine

Comparison: Compared to its analogs, 9-Chloro-2,7-dimethoxyacridine exhibits unique properties due to the presence of the chlorine atom. This substitution affects its reactivity and interaction with biological targets, making it distinct in its applications . For instance, the chlorine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications .

Biologische Aktivität

9-Chloro-2,7-dimethoxyacridine is a member of the acridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This compound exhibits a range of mechanisms of action, primarily through DNA intercalation and inhibition of various cellular processes. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

The biological activity of acridines, including this compound, is largely attributed to their planar aromatic structure, which facilitates intercalation into DNA. This interaction can lead to the disruption of DNA replication and transcription processes. Key mechanisms include:

- DNA Intercalation : The planar structure allows for insertion between base pairs in DNA.

- Topoisomerase Inhibition : Acridines can inhibit topoisomerases, enzymes crucial for DNA unwinding and replication.

- Cell Cycle Arrest : Compounds like this compound have been shown to induce cell cycle arrest in various cancer cell lines.

Biological Activity Overview

Recent studies have documented various biological activities associated with this compound:

-

Anticancer Activity :

- The compound has demonstrated significant cytotoxic effects against several cancer cell lines. For instance, studies indicate that it can induce apoptosis in lung adenocarcinoma cells through mechanisms involving p53 phosphorylation and DNA damage response pathways .

- Table 1 summarizes IC50 values from recent studies on different cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action MiaPaCa-2 5.0 Induction of apoptosis U937 0.90 HDAC inhibition and DNA interaction AsPC-1 >20 Resistance profile observed -

Antileishmanial Activity :

- Research has shown that acridine derivatives exhibit potent antileishmanial activity. This compound was found to be effective against Leishmania promastigotes with selective toxicity profiles .

- The mechanism appears to involve selective inhibition of Leishmania topoisomerase II without significant effects on mammalian cells.

- Antibacterial and Antiviral Properties :

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Lung Cancer : A recent study evaluated the effects of this compound on lung adenocarcinoma cells. Results indicated a significant reduction in cell viability and induction of apoptosis through activation of the p53 pathway .

- Antileishmanial Efficacy : Another study assessed the compound's efficacy against Leishmania parasites. It reported over 80% reduction in parasite load at low concentrations (1 µM), demonstrating its potential as a treatment option for leishmaniasis .

Eigenschaften

IUPAC Name |

9-chloro-2,7-dimethoxyacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c1-18-9-3-5-13-11(7-9)15(16)12-8-10(19-2)4-6-14(12)17-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRKDNPFLFXVAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856603 | |

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6526-92-7 | |

| Record name | 9-Chloro-2,7-dimethoxyacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.